3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1082167
InChI: InChI=1S/C14H13NO6S/c1-20-14(19)11-6(4-5-22-11)15-12(16)9-7-2-3-8(21-7)10(9)13(17)18/h2-5,7-10H,1H3,(H,15,16)(H,17,18)
SMILES: COC(=O)C1=C(C=CS1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Molecular Formula: C14H13NO6S
Molecular Weight: 323.32 g/mol

3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS No.:

Inhibitors

Cat. No.: VC1082167

Molecular Formula: C14H13NO6S

Molecular Weight: 323.32 g/mol

* For research use only. Not for human or veterinary use.

3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid -

Molecular Formula C14H13NO6S
Molecular Weight 323.32 g/mol
IUPAC Name 2-[(2-methoxycarbonylthiophen-3-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Standard InChI InChI=1S/C14H13NO6S/c1-20-14(19)11-6(4-5-22-11)15-12(16)9-7-2-3-8(21-7)10(9)13(17)18/h2-5,7-10H,1H3,(H,15,16)(H,17,18)
Standard InChI Key JJPNGTUFVCGBKM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Canonical SMILES COC(=O)C1=C(C=CS1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator